Methyl 2-cyclopropyloxirane-2-carboxylate
Description
Methyl 2-cyclopropyloxirane-2-carboxylate is a structurally unique compound featuring a cyclopropyl group attached to an oxirane (epoxide) ring, with a methyl ester functional group at the 2-position. The strained three-membered epoxide ring confers significant reactivity, particularly toward nucleophilic attack, while the cyclopropyl substituent may influence steric and electronic properties.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 2-cyclopropyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-6(8)7(4-10-7)5-2-3-5/h5H,2-4H2,1H3 |
InChI Key |
XCXPMOVYRNEEAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CO1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropyloxirane-2-carboxylate typically involves the reaction of cyclopropylcarbinol with an appropriate oxidizing agent to form the oxirane ring. This is followed by esterification with methanol to yield the final product. The reaction conditions often require the presence of a catalyst, such as a tertiary amine, to facilitate the ring-opening and subsequent esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-cyclopropyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, coatings, and adhesives .
Mechanism of Action
The mechanism of action of methyl 2-cyclopropyloxirane-2-carboxylate involves the ring-opening of the oxirane group, which can interact with various molecular targets. The carboxylate ester group can participate in esterification and transesterification reactions, further modifying the compound’s activity. The molecular pathways involved include nucleophilic attack on the oxirane ring and subsequent rearrangements .
Comparison with Similar Compounds
Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate
Structural Differences :
- The oxazole ring in this compound replaces the oxirane ring, introducing nitrogen into the heterocycle. This alters reactivity, as oxazoles are aromatic and less strained compared to epoxides.
- The cyclopropylmethyl group (vs.
Methyl Esters of Diterpene Resin Acids (e.g., Sandaracopimaric Acid Methyl Ester)
Physical Properties :
- Diterpene-derived methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit higher molecular weights and lower volatility compared to Methyl 2-cyclopropyloxirane-2-carboxylate. Gas chromatography data () indicates these compounds elute later due to increased hydrophobicity .

- The target compound’s smaller size and strained epoxide likely enhance volatility, making it more suitable for gas-phase reactions or analytical standards.
Methyl Salicylate
Functional Group Comparison :
- Methyl salicylate contains an aromatic ester, whereas the target compound’s aliphatic epoxide and cyclopropane groups create distinct electronic environments.
- The aromatic ring in methyl salicylate allows for resonance stabilization, increasing stability under acidic conditions. In contrast, the epoxide in this compound is prone to ring-opening in the presence of nucleophiles or acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

